1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one

Description

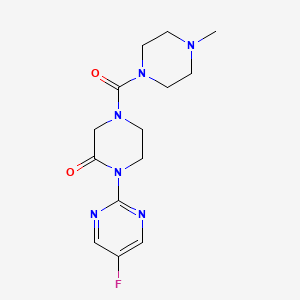

Chemical Structure: The compound features a piperazin-2-one core substituted at position 1 with a 5-fluoropyrimidin-2-yl group and at position 4 with a 4-methylpiperazine-1-carbonyl moiety. This dual heterocyclic architecture is designed to enhance binding affinity and metabolic stability, making it relevant for pharmaceutical applications, particularly in kinase inhibition or cytotoxic agent development .

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN6O2/c1-18-2-4-19(5-3-18)14(23)20-6-7-21(12(22)10-20)13-16-8-11(15)9-17-13/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHROILQICFGPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Fluoropyrimidine Core: Starting with a pyrimidine derivative, fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

Coupling Reactions: The final step involves coupling the fluoropyrimidine core with the piperazine derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the piperazine or pyrimidine rings.

Common Reagents and Conditions:

Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

Reduction: NaBH4 in methanol or ethanol under reflux conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound exhibits several biological activities, primarily in the fields of oncology and neurology.

Anticancer Activity

Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that compounds with similar structures exhibit notable cytotoxic effects against L1210 mouse leukemia cells, with IC₅₀ values in the nanomolar range. The mechanism of action is believed to involve the interaction with specific molecular targets, enhancing binding affinity due to the presence of the fluorinated pyrimidine moiety.

MAO Inhibition

The compound has also been identified as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition is relevant for treating neurodegenerative disorders such as Parkinson's disease. Certain analogs have demonstrated IC₅₀ values as low as 0.013 µM against MAO-B, indicating potent inhibitory activity.

Inhibition of Cancer Cell Proliferation

A study evaluated a series of piperazine derivatives, including this compound, against L1210 cells. The findings revealed that structural modifications significantly impacted their cytotoxicity profiles. Some analogs exhibited greater potency than established chemotherapeutics like bleomycin, suggesting their potential use as alternative treatments.

Neuroprotective Effects

In research focused on MAO inhibitors, compounds structurally similar to this one showed reversible and competitive inhibition characteristics. These findings position them as promising candidates for neuroprotective therapies, potentially contributing to the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids, potentially interfering with DNA or RNA synthesis. The piperazine ring may interact with protein targets, affecting their function and signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Key Features :

- 5-Fluoropyrimidine : Enhances hydrogen bonding and π-π stacking interactions with biological targets.

- 4-Methylpiperazine Carbonyl : Improves solubility and modulates pharmacokinetic properties.

Comparison with Structurally Similar Compounds

Piperazinone Derivatives with Alternative Carbonyl Groups

Analysis :

Pyrimidine-Piperazine Hybrids with Varied Pharmacophores

Analysis :

Piperazine Derivatives with Heterocyclic Modifications

Analysis :

- Pyrazole-substituted analogs () prioritize metabolic stability, a feature that the target compound’s fluoropyrimidine group may also confer .

Biological Activity

The compound 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one is a novel piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 305.35 g/mol

- IUPAC Name : this compound

This structure features a fluorinated pyrimidine ring and a piperazine moiety, which are known to influence the compound's pharmacological properties.

Research indicates that compounds structurally related to This compound often interact with various biological targets, including receptors involved in neurological pathways and cancer cell proliferation. The presence of the fluorinated pyrimidine suggests potential activity against certain types of cancers by inhibiting tumor growth and promoting apoptosis in malignant cells.

Enzyme Inhibition Studies

In vitro studies have shown that derivatives of this compound exhibit significant inhibitory effects on specific enzymes. For instance, a related piperazine compound demonstrated an IC value of 40 µM against a target enzyme, indicating moderate potency . The structure-function relationship suggests that modifications to the piperazine ring and the introduction of fluorine atoms enhance binding affinity and selectivity.

Cellular Assays

Cell-based assays have revealed that the compound exhibits cytotoxic effects on various cancer cell lines. A study reported that similar piperazine derivatives achieved growth inhibition with half-maximal inhibitory concentration (GI) values ranging from 4.36 µM to 20 µM, depending on the specific cell line tested .

Case Studies

- Anticancer Activity : A study investigating a series of pyrimidine-piperazine derivatives found that compounds with similar structures significantly inhibited the proliferation of human cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Neurological Implications : Another research project focused on the neuroprotective effects of piperazine derivatives, suggesting that they may modulate neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases .

Table 1: Biological Activity Data for Related Compounds

| Compound Name | Target Enzyme/Cell Line | IC (µM) | Effect |

|---|---|---|---|

| 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine) | AbTYR (Tyrosinase) | 40 | Competitive inhibitor |

| Piperazine Derivative A | Cancer Cell Line A | 4.36 | Growth inhibition |

| Piperazine Derivative B | Cancer Cell Line B | 20 | Moderate growth inhibition |

| Piperazine Derivative C | Neurotransmitter Receptor | 10 | Neuroprotective effects |

Q & A

Q. How can aqueous solubility and formulation challenges be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.